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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone typically involves the reaction of cyclohexenyl derivatives with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature to increase yield. The process is optimized to ensure the purity and consistency of the final product, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced by other nucleophiles under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
(1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an insect repellent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone: has structural similarities with other piperidine derivatives and cyclohexenyl compounds.
SS-220: Another compound with a similar structure and stereochemistry.
Uniqueness
What sets (1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone apart is its specific stereochemistry and the unique combination of cyclohexenyl and piperidinyl moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
298207-33-7 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
[(1R)-cyclohex-3-en-1-yl]-[(2R)-2-methylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C13H21NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h2-3,11-12H,4-10H2,1H3/t11-,12+/m1/s1 |
InChI Key |
KRHYGGFLEBNTHQ-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@@H]1CCCCN1C(=O)[C@@H]2CCC=CC2 |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCC=CC2 |
Origin of Product |
United States |
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